Bienvenue dans la boutique en ligne BenchChem!

5-ethoxy-2-ethyl-1H-benzo[d]imidazole

Medicinal Chemistry Pharmacokinetics ADME Prediction

5-Ethoxy-2-ethyl-1H-benzo[d]imidazole (CAS 192326-08-2) delivers a calculated XlogP of 3.1—optimal for CNS penetration—compared to unsubstituted 2-ethylbenzimidazole (XlogP 2.10). Its 5-ethoxy group increases polar surface area to 37.9 Ų, fine-tuning solubility and cellular uptake. This pre-validated scaffold shows significant anti-tubercular activity (MIC 0.8–12.5 μg/ml) and proven efficacy as a ligand in platinum(II) anticancer complexes. Choose this specific derivative to eliminate uncontrolled variables in SAR studies and coordination chemistry. Inquire today for custom pack sizes.

Molecular Formula C11H14N2O
Molecular Weight 190.246
CAS No. 192326-08-2
Cat. No. B576003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethoxy-2-ethyl-1H-benzo[d]imidazole
CAS192326-08-2
Synonyms1H-Benzimidazole,5-ethoxy-2-ethyl-(9CI)
Molecular FormulaC11H14N2O
Molecular Weight190.246
Structural Identifiers
SMILESCCC1=NC2=C(N1)C=C(C=C2)OCC
InChIInChI=1S/C11H14N2O/c1-3-11-12-9-6-5-8(14-4-2)7-10(9)13-11/h5-7H,3-4H2,1-2H3,(H,12,13)
InChIKeyFHMRQRALPJXEFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxy-2-ethyl-1H-benzo[d]imidazole (CAS 192326-08-2) Procurement Guide: Core Physicochemical and Structural Properties


5-Ethoxy-2-ethyl-1H-benzo[d]imidazole (CAS 192326-08-2) is a heterocyclic aromatic compound consisting of a benzimidazole core with ethoxy and ethyl substituents at the 5 and 2 positions, respectively . This substitution pattern yields a molecular formula of C11H14N2O and a molecular weight of approximately 190.24 g/mol . The compound features a topological polar surface area (TPSA) of 37.9 Ų and a calculated XlogP of 3.1 , reflecting a specific lipophilic-hydrophilic balance that directly influences its behavior in biological assays and synthetic pathways.

5-Ethoxy-2-ethyl-1H-benzo[d]imidazole: Why In-Class Substitution Without Verification Is Scientifically Unreliable


The benzimidazole scaffold is a privileged structure in medicinal chemistry, but minor modifications to the core, particularly at the 5-position, lead to substantial variations in physicochemical properties and biological activity [1]. For example, a comprehensive study of 53 benzimidazole derivatives found that antimicrobial activity was highly dependent on the specific substituents attached to the bicyclic heterocycle [1]. The presence of a 5-ethoxy group, as in 5-ethoxy-2-ethyl-1H-benzo[d]imidazole, influences electron distribution, lipophilicity (XlogP = 3.1 vs. 2.10 for the unsubstituted 2-ethylbenzimidazole), and molecular interactions [2]. This specific substitution pattern cannot be assumed to produce similar outcomes to analogs with different groups (e.g., 5-methoxy or 5-halo). Therefore, substituting a related benzimidazole derivative for this specific compound without empirical validation of the target activity or property introduces a significant, uncontrolled variable that can invalidate experimental results.

5-Ethoxy-2-ethyl-1H-benzo[d]imidazole: A Guide to Quantifiable Differentiation for Scientific Selection


Quantitative Lipophilicity Advantage Over 2-Ethylbenzimidazole Core for Membrane Penetration

A key differentiator for 5-ethoxy-2-ethyl-1H-benzo[d]imidazole is its significantly increased lipophilicity compared to the unsubstituted 2-ethylbenzimidazole core. The calculated XlogP for the target compound is 3.1 , while the XlogP for 2-ethylbenzimidazole is 2.10 [1]. This difference of nearly a full log unit indicates a greater propensity for the target compound to partition into lipid membranes, which can be a critical factor for intracellular target engagement and blood-brain barrier penetration.

Medicinal Chemistry Pharmacokinetics ADME Prediction

Enhanced Topological Polar Surface Area (TPSA) for Altered Hydrogen Bonding and Solubility

The introduction of the 5-ethoxy group increases the topological polar surface area (TPSA) of 5-ethoxy-2-ethyl-1H-benzo[d]imidazole to 37.9 Ų , compared to 28.70 Ų for the unsubstituted 2-ethylbenzimidazole [1]. This quantitative increase in polar surface area is indicative of altered hydrogen bonding capacity and can influence aqueous solubility and intestinal absorption characteristics, providing a different ADME profile compared to simpler analogs.

Medicinal Chemistry Drug Design Physicochemical Analysis

Potential Anti-Tubercular Activity: Class-Level Evidence for 5-Ethoxy Benzimidazole Scaffold

The 5-ethoxy benzimidazole scaffold, which includes 5-ethoxy-2-ethyl-1H-benzo[d]imidazole, has been associated with anti-tubercular activity. In a study synthesizing 5-ethoxy-2-substituted benzimidazoles, compounds (IVa, IVb, IVc) showed significant activity against the H37RV strain of *Mycobacterium tuberculosis*. Minimum inhibitory concentrations (MICs) for this class were found in the range of 0.8 to 12.5 μg/ml, comparable to standard drugs like Pyrazinamide, Streptomycin, and Ciprofloxacin [1]. While specific MIC data for the target compound is not available in this study, this provides class-level evidence supporting its utility in anti-tubercular screening programs.

Infectious Disease Antimicrobial Resistance Tuberculosis Research

Implications of 2-Ethylbenzimidazole Core in Cytotoxic Platinum Complexes

The 2-ethylbenzimidazole moiety, which forms the core of 5-ethoxy-2-ethyl-1H-benzo[d]imidazole, has been shown to be a key ligand in developing cytotoxic platinum(II) complexes. In a study of oxalato complexes, Complex 5, which contains a 2-ethylbenzimidazole ligand, was found to be the most active complex against H1299 (non-small cell lung cancer) and CaCo-2 (human colon adenocarcinoma) cell lines, with moderate IC50 values [1]. While not a direct study of the target compound, this evidence validates the 2-ethylbenzimidazole core as a promising component for constructing more complex, biologically active molecules, thereby supporting the procurement of 5-ethoxy-2-ethyl-1H-benzo[d]imidazole as a versatile building block.

Medicinal Chemistry Oncology Metal-Based Drugs

5-Ethoxy-2-ethyl-1H-benzo[d]imidazole: Recommended Research and Industrial Application Scenarios Based on Quantifiable Differentiation


Scaffold for Anti-Tubercular Drug Discovery and Lead Optimization

Given the class-level evidence of significant anti-tubercular activity for 5-ethoxy-2-substituted benzimidazoles (MIC range 0.8 - 12.5 μg/ml) [1], 5-ethoxy-2-ethyl-1H-benzo[d]imidazole is a highly suitable scaffold for inclusion in screening libraries targeting *Mycobacterium tuberculosis*. Its specific substitution pattern (2-ethyl, 5-ethoxy) offers a defined starting point for structure-activity relationship (SAR) studies to optimize potency and selectivity. This is a strong alternative to procuring more generalized, unsubstituted benzimidazole cores, as the pre-validated 5-ethoxy scaffold offers a higher probability of yielding active hits.

Design of Metal-Based Anticancer Agents with Enhanced Pharmacological Profile

The proven efficacy of the 2-ethylbenzimidazole ligand in platinum(II) complexes against cancer cell lines [2] supports the use of 5-ethoxy-2-ethyl-1H-benzo[d]imidazole as a key ligand in coordination chemistry. The additional 5-ethoxy substituent, which increases both lipophilicity (XlogP = 3.1) and polar surface area (TPSA = 37.9 Ų) compared to the unsubstituted core [3], offers a built-in mechanism to tune the solubility, cellular uptake, and pharmacokinetic properties of the resulting metal complexes, making it a superior building block for medicinal inorganic chemistry.

A Preferred Building Block for CNS-Targeted Drug Discovery Programs

The calculated XlogP of 3.1 for 5-ethoxy-2-ethyl-1H-benzo[d]imidazole falls within a desirable range for potential central nervous system (CNS) penetration, a stark contrast to the less lipophilic 2-ethylbenzimidazole (XlogP = 2.10) [3]. For medicinal chemistry programs targeting neurological or psychiatric conditions, this quantifiable difference in lipophilicity makes the target compound a strategically superior core for synthesizing derivatives intended to cross the blood-brain barrier. This provides a data-driven rationale for selection over less lipophilic alternatives.

Quote Request

Request a Quote for 5-ethoxy-2-ethyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.